molecular formula C33H34 B8594138 3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene CAS No. 906097-52-7

3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene

Cat. No.: B8594138
CAS No.: 906097-52-7
M. Wt: 430.6 g/mol
InChI Key: JITKHUFRIZTKNJ-UHFFFAOYSA-N
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Description

3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene is a useful research compound. Its molecular formula is C33H34 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

906097-52-7

Molecular Formula

C33H34

Molecular Weight

430.6 g/mol

IUPAC Name

3,6-ditert-butyl-2,7-diphenyl-9H-fluorene

InChI

InChI=1S/C33H34/c1-32(2,3)30-20-26-24(18-28(30)22-13-9-7-10-14-22)17-25-19-29(23-15-11-8-12-16-23)31(21-27(25)26)33(4,5)6/h7-16,18-21H,17H2,1-6H3

InChI Key

JITKHUFRIZTKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C2CC3=CC(=C(C=C3C2=C1)C(C)(C)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,7-dibromo-3,6-di-t-butylfluorene (0.96 g, 2.20 mmol) and Pd(PPh3)4 (260 mg, 0.22 mmol) in toluene (50 ml) was added a solution of phenylboronic acid (0.81 g, 6.63 mmol) in EtOH (10 ml) and a solution of Na2CO3 (1.5 g) in water (10 ml). The reaction mixture was stirred for 6 hours under reflux. The reaction mixture was quenched with water, extracted with ether, dried over MgSO4, and evaporated under vacuum to produce a residue which was purified by column chromatography (silica gel, hexane/CH2Cl2=5/1) to yield 2,7-diphenyl-3,6-di-t-butyl-fluorene (0.85 g, 90%). 1H NMR (CDCl3): δ 7.96 and 7.15 (each s, 2H, 1,8- and 4,5-H (Flu), 7.33 (m, 10H, Ph), 3.77 (s, 2H, H9), 1.27 (s, 18H, t-Bu).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 8.15 g (18.7 mmol) of 2,7-dibromo-3,6-di-tert-butylfluorene, 1.08 g (0.93 mmol) of Pd(PPh3), and 120 mL of dry 1,2-dimethoxyethane were put into a 300-mL three-necked flask and then stirred at room temperature for 20 minutes. To this solution, 20 mL of a solution of 5.01 g (41.1 mmol) of phenylboronic acid in ethanol was added, the resulting solution was stirred at room temperature for 20 minutes, and then 37.4 mL (74.8 mmol) of an aqueous solution of 2.0-M sodium carbonate was added thereto. Then, the product was heated for 18 hours under reflux, left to stand to cool, and quenched with dilute hydrochloric acid in an ice bath. Ether was added thereto, the soluble part in ether was extracted, and the organic layer was washed twice with an aqueous solution of saturated sodium hydrogen carbonate, further twice with water, and further twice with a saturated salt solution and then dehydrated with magnesium sulfate. The solvent was distilled off, and then the obtained solid was separated by column chromatography to obtain an objective (amount: 4.36 g and yield: 54%).
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
37.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
2.0-M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 8.15 g (18.7 mmol) of 2,7-dibromo-3,6-di-tert-butyl-fluorene and 1.08 g (0.93 mmol) of Pd(PPh3) were added to a 300 mL three-neck flask, and then 120 mL of dehydrated 1,2-dimethoxyethane was added and the mixture was stirred at room temperature for 20 min. To the solution obtained, 20 mL of ethanol solution containing 5.01 g (41.1 mmol) of phenyl boric acid was added and the mixture was stirred at room temperature for 20 min, and then 37.4 mL (74.8 mmol) of a 2.0 mol/L sodium carbonate aqueous solution was added. Thereafter, the mixture was refluxed while heating for 18 hr and cooled spontaneously, and then quenched with dilute hydrochloric acid in an ice bath. The soluble part was extracted by adding ether, and the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution twice, with water twice and with saturated brine twice, and then dried with magnesium sulfate. Thereafter, the solvent was distilled off and the resulting solid was separated with a column chromatography to prepare an aimed product (in an amount of 4.36 g in a yield of 54%). The identification of the aimed product was carried out by 1H-NMR and FD-MS spectrum.
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.01 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
54%

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, 120 mL of anhydrous DME was added to 8.15 g (18.7 mmol) of 2,7-dibromo-3,6-di-tert-butylfluorene and 1.08 g (0.93 mmol) of Pd(PPh3), and the mixture was stirred at room temperature for 20 minutes. To this solution, 20 mL of an ethanol solution in which 5.01 g (41.1 mmol) of phenylboric acid was dissolved was added. The flask that had contained the phenylboric acid was washed two times with 4 mL of ethanol, and this was also added to the solution. The mixture was then stirred at room temperature for 20 minutes. Thereafter, 37.4 mL (74.8 mmol) of a 2.0 mol/L aqueous solution of sodium carbonate was added. Subsequently, the mixture was heated to reflux for 18 hours, and left to be naturally cooled, and the reaction was terminated with 1N hydrochloric acid in an ice bath. Thereafter, ether was added to extract the soluble fraction, and the aqueous layer was subjected to extraction with diethyl ether twice. The resultant extract was then combined with the organic layer obtained earlier. The resulting liquid was washed two times with a saturated aqueous solution of sodium hydrogen carbonate, two times with water, and once with saturated brine, and then dried over magnesium sulfate. The solvent was distilled off, and the residue was subjected to separation by silica gel chromatography. To the thus obtained whitish yellow powder, a mixture solution of hexane and a small amount of dichloromethane was added, and the mixture was heated to 60° C. to dissolve the powder completely. The resultant solution was left to stand for 1 hour at room temperature and then left to stand for 13 hours at −20° C. Crystals precipitated were washed 3 times with 10 mL of hexane to give a target product as a white powder (yield 4.36 g (54%)).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
54%

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